molecular formula C18H23NO2S B2413721 4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034605-72-4

4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No. B2413721
CAS RN: 2034605-72-4
M. Wt: 317.45
InChI Key: YSPCOBRYTUWPKK-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THPB and is primarily synthesized for research purposes. In

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have investigated the synthesis and properties of compounds with tert-butyl groups and their potential applications. For instance, the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the versatility of tert-butyl compounds in polymer chemistry. These polyamides show remarkable thermal stability and solubility in polar solvents, indicating their potential for creating durable and flexible materials (Hsiao et al., 2000).

Catalytic Applications

The development of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the application of tert-butyl groups in catalysis. This research provides insights into the design of effective catalysts for asymmetric synthesis, a key process in the production of chiral pharmaceuticals (Imamoto et al., 2012).

Anticancer Research

A study on the synthesis and virtual screening of a bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate illustrates the potential medicinal applications of tert-butyl-containing compounds. The complex showed promising interaction with the ribonucleotide reductase enzyme, indicating its potential efficacy as an anticancer agent (Ruswanto et al., 2021).

Environmental and Analytical Chemistry

Solid-contact ion-selective electrodes incorporating thioamide derivatives of p-tert-butylcalix[4]arene have been developed for the determination of lead(II) in environmental samples. This research underscores the importance of tert-butyl derivatives in environmental monitoring and analysis, providing a highly selective method for detecting harmful metal ions (Guzinski et al., 2013).

properties

IUPAC Name

4-tert-butyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-18(2,3)15-6-4-13(5-7-15)17(21)19-10-8-16(20)14-9-11-22-12-14/h4-7,9,11-12,16,20H,8,10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPCOBRYTUWPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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